(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol is a synthetic organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound is characterized by the presence of fluoro, phenylmethoxy, and phenylmethoxymethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol typically involves multiple steps, including the formation of the oxolane ring and the introduction of the fluoro and phenylmethoxy groups. Common synthetic routes may include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or epoxides.
Introduction of Fluoro Group: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of Phenylmethoxy Groups: This can be done through etherification reactions using phenylmethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of fluorination and etherification reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity, while the phenylmethoxy groups can influence the compound’s solubility and stability. The oxolane ring provides a rigid structure that can interact with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-4-chloro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
- (2R,3S,4R,5R)-4-bromo-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
- (2R,3S,4R,5R)-4-iodo-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol
Uniqueness
The presence of the fluoro group in (2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol makes it unique compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21FO4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C19H21FO4/c20-17-16(13-22-11-14-7-3-1-4-8-14)24-19(21)18(17)23-12-15-9-5-2-6-10-15/h1-10,16-19,21H,11-13H2/t16-,17-,18-,19-/m1/s1 |
InChI Key |
UTEGAHJFDGNOPG-NCXUSEDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.